Regioisomeric Purity and Structural Identity Confirmation
The specific substitution pattern of Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate differentiates it from other regioisomers, such as Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate (CAS 1805592-56-6) . While direct quantitative comparison data is not available in the public domain, the unique chemical structure is defined by its IUPAC name and associated analytical data (e.g., molecular weight: 290.06 g/mol) . The absence of reported physical properties like melting point or boiling point in standard databases suggests this compound is a specialized intermediate, where its value is derived directly from its certified structural identity and regioisomeric purity as provided by the supplier .
| Evidence Dimension | Structural identity |
|---|---|
| Target Compound Data | Methyl 3-bromo-2-cyano-5-(difluoromethyl)benzoate; CAS 1805019-03-7; MW 290.06 g/mol |
| Comparator Or Baseline | Methyl 3-bromo-5-cyano-2-(difluoromethyl)benzoate; CAS 1805592-56-6; MW 290.06 g/mol |
| Quantified Difference | Different substitution pattern on the aromatic ring (5-difluoromethyl vs. 2-difluoromethyl and 2-cyano vs. 5-cyano). |
| Conditions | Structural analysis and database comparison. |
Why This Matters
Procurement must be based on the exact CAS number to ensure the correct regioisomer is obtained, as even isomers with identical molecular weight will have different chemical reactivities and downstream synthetic outcomes.
